(3S,4S)-1-benzyl-4-cyclopentylpyrrolidine-3-carboxylic acid

Stereochemistry Chiral Building Block Enantiomeric Purity

(3S,4S)-1-Benzyl-4-cyclopentylpyrrolidine-3-carboxylic acid (CAS 2044705-92-0) is a chiral, enantiomerically pure trans-3,4-disubstituted pyrrolidine-3-carboxylic acid derivative bearing a benzyl N-protecting group and a cyclopentyl substituent at C4. It belongs to a class of pyrrolidine-3-carboxylic acids that have yielded clinically evaluated endothelin receptor antagonists (e.g., atrasentan/ABT-627) and direct renin inhibitors, where the (3S,4S) absolute configuration is critical for target engagement.

Molecular Formula C17H23NO2
Molecular Weight 273.376
CAS No. 2044705-92-0
Cat. No. B2855442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S,4S)-1-benzyl-4-cyclopentylpyrrolidine-3-carboxylic acid
CAS2044705-92-0
Molecular FormulaC17H23NO2
Molecular Weight273.376
Structural Identifiers
SMILESC1CCC(C1)C2CN(CC2C(=O)O)CC3=CC=CC=C3
InChIInChI=1S/C17H23NO2/c19-17(20)16-12-18(10-13-6-2-1-3-7-13)11-15(16)14-8-4-5-9-14/h1-3,6-7,14-16H,4-5,8-12H2,(H,19,20)/t15-,16+/m0/s1
InChIKeyUASNKBPKCMOCFS-JKSUJKDBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(3S,4S)-1-Benzyl-4-cyclopentylpyrrolidine-3-carboxylic Acid CAS 2044705-92-0: Chiral Building Block for Medicinal Chemistry & Endothelin Antagonist Programs


(3S,4S)-1-Benzyl-4-cyclopentylpyrrolidine-3-carboxylic acid (CAS 2044705-92-0) is a chiral, enantiomerically pure trans-3,4-disubstituted pyrrolidine-3-carboxylic acid derivative bearing a benzyl N-protecting group and a cyclopentyl substituent at C4 . It belongs to a class of pyrrolidine-3-carboxylic acids that have yielded clinically evaluated endothelin receptor antagonists (e.g., atrasentan/ABT-627) and direct renin inhibitors, where the (3S,4S) absolute configuration is critical for target engagement [1]. The compound is supplied as a single enantiomer with certified purity, distinguishing it from racemic or stereochemically undefined alternatives that are sold under the same CAS number .

Why Generic Substitution Fails for (3S,4S)-1-Benzyl-4-cyclopentylpyrrolidine-3-carboxylic Acid in MedChem Procurement


Substituting (3S,4S)-1-benzyl-4-cyclopentylpyrrolidine-3-carboxylic acid with a racemic mixture, the opposite enantiomer, or an analog bearing a different C4 substituent (e.g., cyclopropyl or phenyl) can profoundly alter downstream biological activity because the trans-(3S,4S) configuration and the steric/electronic profile of the cyclopentyl group jointly dictate the three-dimensional presentation of the carboxylic acid and the benzyl-protected amine for further derivatization or target binding [1]. Within the pyrrolidine-3-carboxylic acid endothelin antagonist class, even minor stereochemical or substituent changes have been shown to shift receptor selectivity by >2000-fold between ETA and ETB subtypes and to affect oral bioavailability [2]. Consequently, procurement without verifying enantiomeric identity and C4 substituent type risks introducing a building block that yields an inactive or unselective final compound.

Quantitative Evidence Guide: (3S,4S)-1-Benzyl-4-cyclopentylpyrrolidine-3-carboxylic Acid vs. Closest Analogs


Enantiomeric Identity: (3S,4S) vs. (3R,4R) and Racemic Mixture – Critical for Stereospecific Drug Scaffold Synthesis

The target compound is supplied as the single (3S,4S) enantiomer with a purity specification of NLT 98% . By contrast, commercial listings under the same CAS number 2044705-92-0 frequently describe the racemic mixture rac-(3R,4R)-1-benzyl-4-cyclopentylpyrrolidine-3-carboxylic acid with a lower minimum purity of 95% . In the pyrrolidine-3-carboxylic acid class, the (3S,4S) configuration has been explicitly associated with the active enantiomer in direct renin inhibitors (e.g., (3S,4S)-6a, IC50 = 170 nM vs. renin), while the opposite enantiomer displayed no measurable activity under identical conditions [1].

Stereochemistry Chiral Building Block Enantiomeric Purity

C4 Substituent Differentiation: Cyclopentyl vs. Cyclopropyl – Steric Bulk and Lipophilicity Impact on Target Binding

The target compound carries a cyclopentyl group at C4 (molecular formula C17H23NO2, MW 273.37) , whereas the closest commercially available analog is the cyclopropyl-substituted (3S,4S)-1-benzyl-4-cyclopropylpyrrolidine-3-carboxylic acid (CAS 189506-90-9, C15H19NO2, MW 245.32) . The cyclopentyl group adds two additional methylene units, increasing both molar refractivity (estimated ΔMR ≈ +9.2 cm³/mol) and calculated logP (estimated ΔlogP ≈ +1.0) relative to the cyclopropyl analog [1]. In the endothelin antagonist series, replacement of a smaller alkyl substituent with a bulkier cycloalkyl group at the pyrrolidine C4 position resulted in >10-fold shifts in ETA/ETB selectivity ratios, demonstrating that C4 steric occupancy directly modulates receptor subtype preference [2].

Steric Effects Lipophilicity Structure-Activity Relationship

N-Benzyl Protection vs. N-Boc or N-Fmoc Analogs: Orthogonal Deprotection Compatibility in Multi-Step Synthesis

The target compound features an N-benzyl protecting group, which is stable under acidic conditions that cleave N-Boc groups but can be removed by catalytic hydrogenolysis (H2, Pd/C) or dissolving metal reduction [1]. In comparison, the commonly used N-Boc-protected pyrrolidine-3-carboxylic acid analogs (e.g., (3S,4S)-1-Boc-4-cyclopentylpyrrolidine-3-carboxylic acid) require strong acid (TFA or HCl) for deprotection, which can be incompatible with acid-sensitive functional groups introduced during synthesis . The N-benzyl group also provides an aromatic chromophore (λmax ≈ 254 nm) that facilitates HPLC monitoring of reaction progress, a feature absent in N-alkyl analogs .

Protecting Group Strategy Orthogonal Deprotection Solid-Phase Synthesis

Class-Level Target Engagement: Pyrrolidine-3-Carboxylic Acid Scaffold in Endothelin and Renin Inhibition Programs

The pyrrolidine-3-carboxylic acid scaffold of the target compound is the core pharmacophore of several development-stage and marketed endothelin receptor antagonists. A-127722 (atrasentan precursor), a trans-2,4-diaryl pyrrolidine-3-carboxylic acid, binds the ETA receptor with Ki = 0.034 nM and exhibits 2000-fold selectivity over ETB [1]. Similarly, trans-(3S,4S)-disubstituted pyrrolidines have been optimized as direct renin inhibitors with IC50 values as low as 0.6 nM in human plasma assays [2]. While the target compound itself is a protected building block rather than an active pharmaceutical ingredient, its (3S,4S) configuration and C4 cyclopentyl substitution pattern enable the synthesis of analogs within these validated pharmacophore series that cannot be accessed from the cyclopropyl or phenyl analogs [3].

Endothelin Receptor Antagonist Renin Inhibitor Pyrrolidine Scaffold

Physical Form and Storage Stability: Crystalline Solid vs. Oily Analog Comparators

The target (3S,4S)-1-benzyl-4-cyclopentylpyrrolidine-3-carboxylic acid is isolated as a solid with a defined melting point range (typically 85–92 °C for analogous trans-3,4-disubstituted pyrrolidine-3-carboxylic acids) [1], whereas the corresponding cis-3,4-disubstituted isomers and certain N-debenzylated analogs are frequently reported as oils or gums [2]. The crystalline nature facilitates accurate weighing, reproducible formulation, and long-term storage stability; MolCore specifies storage at 20 °C for 2 years without degradation . By contrast, the racemic mixture sold under the same CAS number is cataloged as a discontinued item with no long-term stability data provided .

Solid-State Properties Crystallinity Long-Term Storage

Procurement-Driven Application Scenarios for (3S,4S)-1-Benzyl-4-cyclopentylpyrrolidine-3-carboxylic Acid


Enantioselective Synthesis of ETA-Selective Endothelin Antagonist Analogs with Non-Aryl C4 Substituents

Medicinal chemistry teams pursuing endothelin receptor antagonists can employ (3S,4S)-1-benzyl-4-cyclopentylpyrrolidine-3-carboxylic acid as a chiral building block for the synthesis of C4-non-aryl pyrrolidine-3-carboxylic acid derivatives [1]. The C4 cyclopentyl group provides steric bulk intermediate between cyclopropyl and phenyl, enabling exploration of ETA/ETB selectivity that is not accessible with the widely used 4-aryl analogs (e.g., A-127722 series, which achieves Ki = 0.034 nM at ETA with 2000-fold selectivity) [2]. The N-benzyl protecting group is removed by hydrogenolysis under neutral conditions after scaffold assembly, preserving acid-sensitive functionality introduced during derivatization [3].

Direct Renin Inhibitor Lead Optimization with (3S,4S)-Configured Pyrrolidine Cores

The (3S,4S) absolute configuration of the target compound matches the active enantiomer of trans-3,4-disubstituted pyrrolidine direct renin inhibitors, which have demonstrated IC50 values of 170–300 nM in human recombinant renin assays and blood pressure lowering in hypertensive double-transgenic rats [4]. Using the enantiopure (3S,4S) building block eliminates the need for chiral chromatographic separation after coupling, improving atom economy and reducing purification costs in lead optimization campaigns [5].

Solid-Phase and Parallel Library Synthesis Requiring Orthogonal N-Protection

The N-benzyl group of the target compound is orthogonal to both acid-labile (Boc, trityl) and base-labile (Fmoc) protecting groups, making it suitable for solid-phase synthesis of pyrrolidine-3-carboxylic acid libraries [3]. The carboxylic acid handle enables direct loading onto Wang or Merrifield resins, while the N-benzyl group remains intact through iterative coupling cycles and is cleaved only at the final hydrogenolysis step, which also serves as the resin cleavage method (safety-catch approach) [6].

Supplier Qualification: Enantiopure vs. Racemic Procurement Decision

When sourcing CAS 2044705-92-0, procurement teams must distinguish between suppliers offering the enantiopure (3S,4S) material (e.g., MolCore, NLT 98%, 2-year shelf life at 20 °C) and those listing the racemic rac-(3R,4R) mixture under the same CAS number (e.g., CymitQuimica, min. 95%, discontinued) . The 3% higher minimum purity and documented storage stability of the enantiopure product reduce batch-to-batch variability and re-validation costs in GLP and GMP intermediate production .

Quote Request

Request a Quote for (3S,4S)-1-benzyl-4-cyclopentylpyrrolidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.